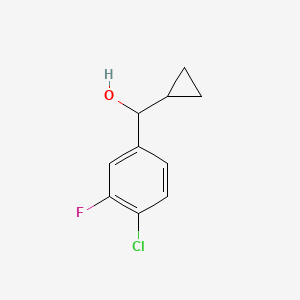

(4-Chloro-3-fluorophenyl)(cyclopropyl)methanol

Description

(4-Chloro-3-fluorophenyl)(cyclopropyl)methanol is a chiral secondary alcohol featuring a cyclopropyl group bonded to a substituted aromatic ring (4-chloro-3-fluorophenyl) and a hydroxymethyl (-CH2OH) group. The hydroxyl group enables hydrogen bonding, affecting crystallization and intermolecular interactions.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclopropylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUFEXDUYHUCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-chloro-3-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluorophenyl)(cyclopropyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding cyclopropyl (4-chloro-3-fluorophenyl)methane.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Cyclopropyl (4-chloro-3-fluorophenyl)ketone.

Reduction: Cyclopropyl (4-chloro-3-fluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)(cyclopropyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

Key Differences :

- Core Structure: Incorporates a quinoline ring system instead of a single phenyl group, increasing aromaticity and planarity.

- Substituents: A 4-fluorophenyl group is fused into the quinoline system, lacking the 4-chloro substitution.

- Functional Groups: The methanol group is attached to the quinoline ring, enabling hydrogen bonds (O–H···O/N) that stabilize crystal packing .

Research Findings :

(1S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine

Key Differences :

- Functional Group: An amine (-NH2) replaces the methanol (-CH2OH), altering polarity and hydrogen-bonding capacity.

- Substituents : A methoxy (-OCH3) group at the 4-position instead of chloro, reducing electronegativity but enhancing steric bulk.

Research Implications :

Chlorinated Benzene Derivatives (General)

highlights that chlorination typically increases toxicity and chemical reactivity. For example:

- Chlorinated Methane/Ethane : Enhanced anesthetic and neurotoxic effects.

- Chlorinated Phenols: Elevated toxicity compared to non-chlorinated analogs.

- Relevance to Target Compound : The 4-chloro substituent may enhance bioactivity but also raise toxicity risks, necessitating careful pharmacological profiling .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

Biological Activity

(4-Chloro-3-fluorophenyl)(cyclopropyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its specific molecular structure, which includes a chlorinated phenyl ring and a cyclopropyl group. This unique configuration is believed to contribute to its biological properties.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biomolecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary data suggest that it may inhibit the growth of various cancer cell lines. For instance, studies have shown that derivatives of similar compounds can reduce tumor cell proliferation by targeting specific oncogenic pathways .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant bacteria. The results indicated that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm-forming strains.

Study 2: Anticancer Activity

In another investigation, the compound was tested in vitro against breast cancer cell lines. The results revealed that treatment with this compound led to significant apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology .

Research Applications

This compound is utilized in various research applications:

- Medicinal Chemistry : As a precursor in the synthesis of novel pharmaceuticals.

- Biological Research : To explore its interactions with biomolecules and potential therapeutic effects.

- Industrial Applications : In the development of specialty chemicals and materials .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.